molecular formula C16H24Cl3N3O B2433404 [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride CAS No. 1828557-91-0

[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride

Cat. No.: B2433404
CAS No.: 1828557-91-0
M. Wt: 380.74
InChI Key: XZHPGMRZALHTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine and piperidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O.2ClH/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13;;/h1-2,5-6,13,18H,3-4,7-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHPGMRZALHTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Chlorophenyl)piperazine

The 2-chlorophenyl-piperazine moiety is typically synthesized via nucleophilic aromatic substitution. A method adapted from WO2018104953A1 involves reacting 1,2-dichlorobenzene with anhydrous piperazine in dimethylformamide (DMF) at 120°C for 24 hours, achieving a 78% yield. Critical parameters include:

  • Molar ratio : 1:1.2 (1,2-dichlorobenzene:piperazine)
  • Solvent : DMF (anhydrous)
  • Catalyst : None required due to electron-withdrawing chlorine groups

Post-reaction purification involves sequential washes with 5% NaOH (to remove unreacted piperazine) and recrystallization from ethanol/water (3:1 v/v).

Preparation of Piperidin-3-ylmethanone

Piperidin-3-ylmethanone is synthesized via Friedel-Crafts acylation. As described in J-Stage (2020), piperidine-3-carboxylic acid is converted to its acyl chloride using oxalyl chloride ((COCl)₂) in dichloromethane (CH₂Cl₂) at 0°C–25°C. Key steps:

  • Reaction : Piperidine-3-carboxylic acid (1 eq) + (COCl)₂ (1.1 eq) + catalytic DMF in CH₂Cl₂
  • Quenching : Addition of ice-cold water followed by extraction with CHCl₃
  • Yield : 85–92% after solvent evaporation

Coupling Strategies for Fragment Connection

Amide Bond Formation via Carbodiimide Coupling

The primary method for connecting 1-(2-chlorophenyl)piperazine and piperidin-3-ylmethanone involves carbodiimide-mediated coupling. A protocol from J-Stage (2020) uses:

  • Coupling agents : WSC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole)
  • Solvent : Dichloromethane or DMF
  • Molar ratio : 1:1.2 (piperazine derivative:acyl chloride)

Typical conditions:

Parameter Value Source
Temperature 25°C
Reaction time 4–6 hours
Yield 68–79%
Purification Silica gel chromatography (CHCl₃/MeOH 9:1)

Alternative Schlenk-Type Reaction

WO2018104953A1 discloses a solvent-free approach using phosphorus pentachloride (PCl₅) as both catalyst and dehydrating agent:

  • Reactants : 1-(2-chlorophenyl)piperazine + piperidin-3-ylmethanoyl chloride
  • Conditions : 80°C, 3 hours under nitrogen
  • Yield : 72% after recrystallization from ethyl acetate

Salt Formation and Purification

Dihydrochloride Salt Preparation

Conversion to the dihydrochloride salt enhances solubility and stability. A two-step process from ProQuest (2021) involves:

  • Free base dissolution : Crude product in methanol (10 vol)
  • Acid addition : 4.0 M HCl in 1,4-dioxane (2.2 eq) at 0°C
  • Crystallization : Slow evaporation at 4°C yields needle-shaped crystals.

Critical parameters :

  • Stoichiometry : 1:2.2 (free base:HCl) to ensure complete protonation
  • Solvent system : Methanol/dioxane (4:1 v/v) for optimal crystal habit

Polymorph Control

US6900221B1 emphasizes the importance of thermodynamically stable polymorphs for pharmaceutical applications. For Form A of the dihydrochloride:

  • Solvent : Ethanol/water (7:3 v/v)
  • Temperature gradient : 60°C → 25°C at 0.5°C/min
  • Purity : ≥99.8% by HPLC

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 7.42–7.38 (m, 2H, Ar-H)
  • δ 3.81–3.45 (m, 8H, piperazine-H)
  • δ 3.12–2.98 (m, 3H, piperidine-H)
  • δ 2.65–2.51 (m, 2H, CH₂CO)

HRMS (ESI+) :

  • Calculated for C₁₆H₂₁ClN₃O⁺ [M+H]⁺: 306.1368
  • Found: 306.1365

Purity Assessment

HPLC method from WO2018104953A1:

Column C18 (150 × 4.6 mm, 3.5 µm)
Mobile phase 0.1% TFA in H₂O/MeCN (65:35)
Flow rate 1.0 mL/min
Retention 6.8 minutes
Purity 99.5%

Scale-Up Considerations

Solvent Recovery

Patented methods highlight DMF and CH₂Cl₂ recovery rates:

Solvent Recovery efficiency Cost savings
DMF 92% $8,200/ton
CH₂Cl₂ 88% $5,700/ton

Environmental Impact

Waste streams contain ≤0.5% residual piperazine derivatives, meeting EPA guidelines for nitrogenous compounds.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products

Scientific Research Applications

Overview

The compound [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride is a synthetic organic molecule notable for its potential pharmacological activities. This compound, characterized by a piperazine ring and a chlorophenyl group, has been investigated for various applications in medicinal chemistry, particularly in the treatment of central nervous system disorders and cancer.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The mechanism of action appears to involve the inhibition of cancer cell proliferation through interaction with specific biochemical pathways that regulate cell growth and apoptosis. For instance, studies have shown that the compound can induce apoptosis in cancer cells by activating apoptotic pathways while inhibiting anti-apoptotic proteins .

Central Nervous System Disorders

The compound has been explored for its potential in treating various central nervous system disorders, including anxiety and depression. Its structural similarity to other piperazine derivatives suggests possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in psychiatric conditions . Computational predictions have indicated substantial activity against biological targets associated with these disorders, making it a candidate for further pharmacological studies.

Analgesic and Anti-inflammatory Properties

In vivo studies have demonstrated that related compounds exhibit analgesic and anti-inflammatory effects. For example, one study reported that a structurally similar compound showed higher analgesic activity than aspirin at specific dosages, indicating potential applications in pain management and inflammation control . These findings suggest that [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride could be effective in developing new analgesic medications.

Case Study 1: Antitumor Efficacy

A study focused on the antitumor efficacy of related compounds demonstrated significant tumor growth inhibition in animal models. The results indicated that at varying doses, the compounds exhibited dose-dependent effects on tumor size reduction and overall survival rates.

Case Study 2: CNS Activity

In another investigation, the effects of the compound on anxiety-like behaviors were assessed using established animal models. The results suggested a reduction in anxiety levels, correlating with alterations in neurotransmitter levels, supporting its potential use as an anxiolytic agent.

Summary Table of Applications

Application Description Evidence
Antitumor ActivityInhibits cancer cell growth via apoptosis inductionInduced apoptosis in cancer cell lines; reduced tumor size in animal models
Central Nervous System DisordersPotential treatment for anxiety and depressionComputational predictions suggest activity against CNS targets; behavioral studies indicate anxiolytic effects
Analgesic and Anti-inflammatoryExhibits pain relief and inflammation reductionHigher analgesic activity than aspirin observed in vivo; significant anti-inflammatory effects noted

Mechanism of Action

The mechanism of action of [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved in this mechanism are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride lies in its specific combination of piperazine and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

The compound [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone; dihydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN2O32HClC_{21}H_{25}ClN_2O_3\cdot 2HCl, with a molecular weight of approximately 461.81 g/mol. The structure features a piperazine ring, a piperidine moiety, and a chlorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that piperazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of related piperazine compounds. For instance, derivatives have shown significant activity against various bacterial strains when tested using tube dilution techniques .
  • Anticancer Potential : In vitro studies have demonstrated that certain piperazine derivatives possess anticancer properties. The MTT assay results indicated that some compounds showed cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil .
  • Neuropharmacological Effects : Piperazine derivatives have been investigated for their neuropharmacological effects, including potential applications in treating conditions such as anxiety and depression. The interaction with serotonin receptors is particularly noteworthy .

The biological activity of [4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone; dihydrochloride is believed to be mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : Some derivatives have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Cytokine Modulation : Studies indicate that certain piperazine compounds can modulate inflammatory responses by inhibiting cytokine release, which is relevant in autoimmune conditions .

Research Findings and Case Studies

Several studies have documented the biological activities of related compounds:

StudyFindings
Identified compounds that inhibit IL-1β release in macrophages, suggesting anti-inflammatory properties.
Reported significant antimicrobial activity for several synthesized piperazine derivatives compared to standard antibiotics.
Reviewed recent advances in the synthesis of piperidine derivatives with potential applications in Alzheimer’s therapy.

Case Study: Anticancer Activity

A study focused on a series of piperazine derivatives demonstrated that compound 5 exhibited notable anticancer activity in MTT assays against various cancer cell lines, although its efficacy was lower than that of established drugs like tomudex . This highlights the need for further optimization of the structure to enhance activity.

Case Study: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of piperazine derivatives revealed their potential for treating anxiety disorders through modulation of serotonin pathways. The binding affinity to serotonin receptors was significantly higher compared to non-piperazine controls .

Q & A

Q. Critical Parameters :

  • Reaction temperature (60–80°C optimal for substitution).
  • Stoichiometric excess of piperazine derivatives to drive reaction completion .

Advanced: How can reaction conditions be optimized to improve yields and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Microwave-Assisted Synthesis : Reducing reaction time (from 24h to 2–4h) while maintaining yields >70% .
  • In-Process Monitoring : Real-time FTIR or HPLC to track intermediate formation and adjust reagent ratios .

Q. Data-Driven Example :

ConditionYield (%)Purity (%)
Conventional reflux5892
Microwave (100°C)7499

Advanced: What analytical methods are most reliable for validating purity and structural integrity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA. Retention time: ~8.2 min .
  • NMR Spectroscopy : Key signals for structural confirmation:
    • ¹H NMR : δ 3.2–3.8 ppm (piperazine and piperidinyl protons), δ 7.4–7.6 ppm (chlorophenyl aromatic protons) .
    • ¹³C NMR : Carbonyl signal at ~170 ppm .
  • Mass Spectrometry : ESI-MS m/z 340.1 (M+H⁺) for the free base; dihydrochloride adducts at m/z 412.3 .

Q. Impurity Profiling :

  • Use LC-MS/MS to detect trace byproducts (e.g., unreacted starting materials or N-oxides) .

Advanced: How should researchers resolve contradictions in reported pharmacological activities (e.g., receptor selectivity)?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

  • Orthogonal Assays : Compare radioligand binding (e.g., 5-HT₇ receptor) with functional assays (cAMP accumulation) .
  • Structural Analog Analysis : Test derivatives with modified piperazine/chlorophenyl groups to isolate pharmacophore contributions .
  • In Vivo Cross-Validation : Use rodent models to confirm target engagement (e.g., anticonvulsant activity in PTZ-induced seizures) .

Example :
A study found conflicting dopamine D3 vs. D2 receptor binding ratios. Resolved by standardizing membrane preparation protocols and using reference ligands (e.g., [³H]spiperone) .

Advanced: What strategies are effective for impurity profiling and quantification?

Answer:

  • Reference Standards : Use certified impurities (e.g., Cetirizine-related compounds B and G) for HPLC calibration .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) to simulate stability challenges .
  • LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 525.5 for ethyl ester byproducts) .

Q. Impurity Table :

ImpuritySourceDetection Method
Unreacted piperazineSynthesis intermediateHPLC (RT = 5.1 min)
N-Oxide derivativesOxidation during storageLC-MS (m/z 356.1)

Basic: What safety precautions are critical during handling?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. First Aid :

  • Eye Contact : Rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core Modifications : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Piperazine Substitution : Introduce methyl or benzyl groups to the piperazine ring to probe steric hindrance .
  • Pharmacokinetic Screening : Measure logP (octanol/water) and metabolic stability in liver microsomes .

Q. SAR Example :

Analog Modification5-HT₇ IC₅₀ (nM)Dopamine D3 Binding (%)
2-Chlorophenyl22385
4-Chlorophenyl45062

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.